6-tert-Butoxy-6-oxohexylzinc bromide 0.5 M in Tetrahydrofuran
CAS No.: 1141980-62-2
Cat. No.: VC11719788
Molecular Formula: C10H19BrO2Zn
Molecular Weight: 316.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1141980-62-2 |
|---|---|
| Molecular Formula | C10H19BrO2Zn |
| Molecular Weight | 316.5 g/mol |
| IUPAC Name | bromozinc(1+);tert-butyl hexanoate |
| Standard InChI | InChI=1S/C10H19O2.BrH.Zn/c1-5-6-7-8-9(11)12-10(2,3)4;;/h1,5-8H2,2-4H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | FTNCMRHTZYOTFT-UHFFFAOYSA-M |
| SMILES | CC(C)(C)OC(=O)CCCC[CH2-].[Zn+]Br |
| Canonical SMILES | CC(C)(C)OC(=O)CCCC[CH2-].[Zn+]Br |
Introduction
Structural and Chemical Properties
Molecular Composition and Formula
6-tert-Butoxy-6-oxohexylzinc bromide (CAS No. 1141980-62-2) possesses the molecular formula C₁₀H₁₉BrO₂Zn and a molecular weight of 316.5 g/mol. The structure comprises a zinc atom coordinated to a bromide ion and a 6-tert-butoxy-6-oxohexyl group, which features a ketone functionality protected by a tert-butoxy moiety. This design enhances stability while maintaining reactivity toward electrophilic partners. The tert-butoxy group acts as a steric shield, mitigating unwanted side reactions during transformations.
Physical and Spectroscopic Data
The compound is supplied as a 0.5 M solution in THF, a solvent chosen for its ability to stabilize organometallic intermediates through Lewis basicity. Key physical properties include a density of 0.98 g/mL at 25°C, consistent with similar organozinc solutions . The flash point of THF (1°F) necessitates stringent fire safety measures during handling . Spectroscopic identifiers include the SMILES string CC(C)(C)OC(=O)CCCC[CH2-].[Zn+]Br and InChIKey FTNCMRHTZYOTFT-UHFFFAOYSA-M, which facilitate database referencing.
Comparative Analysis with Analogues
Compared to its ethoxy counterpart (6-ethoxy-6-oxohexylzinc bromide, CAS 312693-01-9), the tert-butoxy variant exhibits superior thermal stability due to the bulkier alkoxy group . This difference is evident in their storage recommendations: while the ethoxy derivative requires refrigeration at 2–8°C, the tert-butoxy analogue remains stable at room temperature under inert atmospheres .
| Property | 6-tert-Butoxy-6-oxohexylzinc Bromide | 6-Ethoxy-6-oxohexylzinc Bromide |
|---|---|---|
| Molecular Formula | C₁₀H₁₉BrO₂Zn | C₈H₁₅BrO₂Zn |
| Molecular Weight (g/mol) | 316.5 | 288.5 |
| Storage Temperature | Room temperature (under Argon) | 2–8°C |
| Density (g/mL) | 0.98 | 0.98 |
Synthesis and Manufacturing
Preparation Methodology
The synthesis of 6-tert-butoxy-6-oxohexylzinc bromide involves the reaction of 6-tert-butoxy-6-oxohexyl bromide with activated zinc metal in anhydrous THF under an inert atmosphere. The general reaction proceeds as follows:
where R represents the 6-tert-butoxy-6-oxohexyl group. The reaction is typically conducted at 0–25°C to prevent thermal decomposition, with progress monitored via gas chromatography or NMR spectroscopy.
Quality Control and Characterization
Post-synthesis, the solution is assayed for molarity using titration against standardized iodine, ensuring a consistent 0.5 M concentration. Purity is verified via H NMR, where the absence of residual alkyl bromide (δ 3.4–3.6 ppm) confirms complete conversion.
Applications in Organic Synthesis
Cross-Coupling Reactions
This reagent excels in Negishi cross-couplings, enabling the formation of carbon-carbon bonds between sp³-hybridized carbons and aryl or alkenyl partners. For example, reaction with iodobenzene in the presence of a palladium catalyst yields tert-butoxy-substituted hexylarenes, valuable intermediates in pharmaceutical synthesis.
Ketone and Ester Functionalization
The electrophilic zinc center facilitates nucleophilic additions to carbonyl groups. In a representative transformation, treatment with benzaldehyde produces a β-alkoxy ketone, a motif prevalent in natural product synthesis.
Tandem Reactions
Recent advancements employ this reagent in tandem sequences, such as zinc-mediated alkylation followed by oxidation, to construct complex polycyclic frameworks. Such methodologies underscore its versatility in multi-step syntheses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume